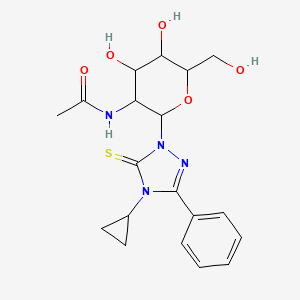

![molecular formula C15H13ClN2O6S B2443794 Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate CAS No. 670266-52-1](/img/structure/B2443794.png)

Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is a synthetic compound . It has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .

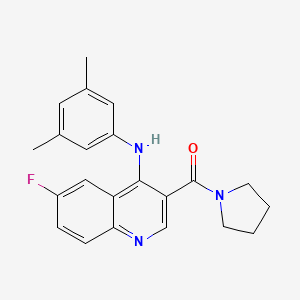

Molecular Structure Analysis

The molecular formula of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate is C15H13ClN2O6S. Its molecular weight is 384.79.Chemical Reactions Analysis

SABA1 has been found to inhibit biotin carboxylase (BC), the enzyme that catalyses the first half reaction of Acetyl-CoA carboxylase (ACC) . ACC is a multi-subunit complex which catalyses the first committed step in fatty acid synthesis .Wissenschaftliche Forschungsanwendungen

- Anti-Inflammatory Agents : Researchers investigate the anti-inflammatory properties of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate. It may inhibit specific inflammatory pathways, making it a potential candidate for drug development .

- Anticancer Potential : Studies explore its effects on cancer cells. The compound’s sulfonamide group could interact with enzymes or receptors involved in cancer progression .

- Sulfonamide Reactions : Chemists use this compound as a building block in organic synthesis. Its sulfonamide moiety can participate in various reactions, such as nucleophilic substitutions or cyclizations .

- Functional Materials : Researchers investigate whether Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate can be incorporated into functional materials, such as sensors, catalysts, or polymers .

- Water Treatment : The compound’s sulfonamide group may interact with heavy metals or organic pollutants in water. Scientists explore its potential as an adsorbent or chelating agent .

- Quantum Mechanics Studies : Computational chemists use quantum mechanics simulations to understand its electronic structure, reactivity, and binding interactions with proteins or other molecules .

- Metabolism and Clearance : Researchers study how the body metabolizes and eliminates Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate. This information is crucial for drug safety assessments .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Nanotechnology

Environmental Chemistry

Computational Chemistry and Molecular Modeling

Pharmacokinetics and Toxicology

Wirkmechanismus

Target of Action

The primary target of Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate, also known as SABA1, is Biotin Carboxylase (BC) . BC is an enzyme that catalyzes the first half-reaction of Acetyl-CoA Carboxylase (ACC), a multi-subunit complex responsible for the first committed step in fatty acid synthesis .

Mode of Action

SABA1 interacts with its target, BC, through an atypical mechanism. It binds in the biotin binding site in the presence of ADP . This binding inhibits the activity of BC, thereby affecting the fatty acid synthesis pathway .

Biochemical Pathways

The inhibition of BC by SABA1 affects the fatty acid synthesis pathway. BC is a crucial enzyme in this pathway, catalyzing the first half-reaction of ACC . By inhibiting BC, SABA1 disrupts the normal functioning of this pathway.

Result of Action

The inhibition of BC by SABA1 results in the disruption of the fatty acid synthesis pathway. This disruption has significant implications, particularly in the context of antibacterial properties. SABA1 has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli .

Eigenschaften

IUPAC Name |

ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)14-9-12(18(20)21)7-8-13(14)16/h3-9,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHXKKSPFXPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)

![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)

![N-(2-chlorobenzyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)

![1-Propyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2443723.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)